molecular formula C7H7Cl2NO2 B597373 Methyl 4-chloronicotinate hydrochloride CAS No. 1351479-18-9

Methyl 4-chloronicotinate hydrochloride

Cat. No.: B597373
CAS No.: 1351479-18-9
M. Wt: 208.038
InChI Key: AUWPABULCGRBCE-UHFFFAOYSA-N
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Description

Methyl 4-chloronicotinate hydrochloride is an organic compound with the molecular formula C7H7Cl2NO2. It is a derivative of nicotinic acid and is commonly used in various chemical and pharmaceutical applications. The compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloronicotinate hydrochloride can be synthesized through several methods. One common method involves the esterification of 4-chloronicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The resulting methyl 4-chloronicotinate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloronicotinate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of 4-chloronicotinic acid.

Common Reagents and Conditions

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: 4-chloronicotinamide.

    Oxidation: 4-chloronicotinic acid.

Scientific Research Applications

Methyl 4-chloronicotinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of methyl 4-chloronicotinate hydrochloride is primarily related to its ability to interact with biological molecules. It is thought to target peripheral blood capillaries, similar to its analog methyl nicotinate. This interaction can lead to vasodilation and increased blood flow at the site of application . The compound may also influence various molecular pathways, including the release of prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloronicotinate hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to other nicotinic acid derivatives. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

methyl 4-chloropyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)5-4-9-3-2-6(5)8;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWPABULCGRBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718286
Record name Methyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351479-18-9
Record name Methyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-chloropyridine-3-carboxylate hydrochloride
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